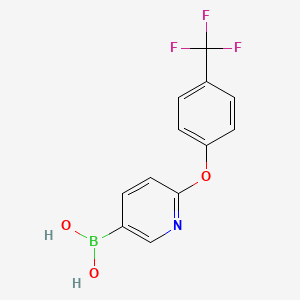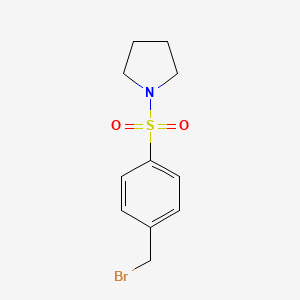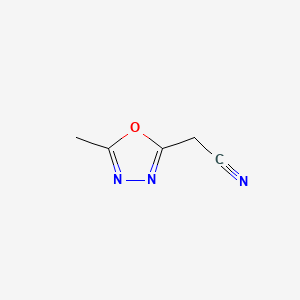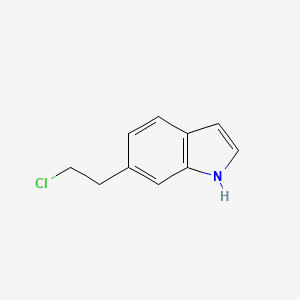
Fmoc-(Fmoc-Hmb)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “Fmoc-(Fmoc-Hmb)-Gly-OH” involves Fmoc-solid phase peptide synthesis . The use of piperazine as an N-deprotection reagent has been found to minimize base-induced side reactions in this synthesis .Molecular Structure Analysis
The molecular structure of “Fmoc-(Fmoc-Hmb)-Gly-OH” is represented by the formula C40H33NO8.Chemical Reactions Analysis
In the Fmoc-solid phase synthesis of sensitive sequences, base-induced aspartimide (cyclic imide) and subsequent base adduct formation are serious side reactions . The use of piperazine as an N-deprotection reagent has been found to minimize these side reactions .Scientific Research Applications
Fmoc-(Fmoc-Hmb)-Gly-OH has been utilized in the synthesis of aggregation-prone hydrophobic peptides. Its incorporation increases the solubility of the peptide during purification and facilitates analysis by mass spectrometry (Wahlström, Planstedt, & Undén, 2008).
The compound aids in addressing the aspartimide problem in Fmoc-based solid-phase peptide synthesis (SPPS). It has been shown that using Hmb backbone protection can significantly reduce the formation of aspartimide and related by-products (Mergler, Dick, Sax, Weiler, & Vorherr, 2003).
Fmoc-(Fmoc-Hmb)-Gly-OH is also used in enhancing synthetic efficiency in Fmoc SPPS of difficult and aspartimide-prone sequences. It disrupts the formation of secondary structures during peptide assembly, leading to better reaction kinetics and improved yields of crude products (Cardona, Eberle, Barthélémy, Beythien, Doerner, Schneeberger, Keyte, & White, 2008).
The compound has been used in the synthesis of A beta(1-40), a peptide associated with Alzheimer's disease, where it helped in simplifying the incorporation of hydrophobic residues and influenced the solution structure of the peptide (Clippingdale, Măcriș, Wade, & Barrow, 1999).
In other studies, Fmoc-(Fmoc-Hmb)-Gly-OH has been used to prevent aspartimide formation and related side products in specific peptide sequences. It has been shown to be effective in providing backbone amide protection (Röder, Henklein, Weisshoff, Mügge, Pätzel, Schubert, Carpino, & Henklein, 2010).
Safety and Hazards
Future Directions
“Fmoc-(Fmoc-Hmb)-Gly-OH” is used in the synthesis of peptides, which have diverse applications in biology, biomedicine, drug discovery, and many other fields . The use of “Fmoc-(Fmoc-Hmb)-Gly-OH” in the synthesis of difficult purine-rich PNA sequences provides a novel and straightforward strategy for facile solid-phase synthesis .
Mechanism of Action
Target of Action
Fmoc-(Fmoc-Hmb)-Gly-OH is a modified amino acid used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The compound interacts with its targets through a process known as solid phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .
Biochemical Pathways
The main biochemical pathway involved in the action of Fmoc-(Fmoc-Hmb)-Gly-OH is the peptide synthesis pathway. This compound, like other Fmoc-modified amino acids, contributes to the self-assembly features of the peptide chains . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, affecting the overall structure and function of the peptides .
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVZXPLIIKRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(Fmoc-Hmb)-Gly-OH | |
Q & A
Q1: What challenges arise during the solid-phase synthesis of glycine-rich peptides, and how does Fmoc-(Fmoc-Hmb)-Gly-OH help overcome them?
A: Glycine-rich peptides often exhibit a high tendency to form β-sheet structures even during synthesis, leading to incomplete aminoacylation reactions on the resin. [] This poses a significant obstacle to achieving satisfactory yields. The research by Cordeiro et al. demonstrated that utilizing Fmoc-(Fmoc-Hmb)-Gly-OH, in conjunction with CLEAR amide resin and lithium chloride, successfully inhibited the premature formation of β-sheets during the synthesis of a glycine-rich acanthoscurrin fragment. [] While the exact mechanism remains unclear, it is likely that the bulky 2-hydroxy-4-methoxybenzyl (Hmb) group on the Fmoc-(Fmoc-Hmb)-Gly-OH disrupts the formation of ordered β-sheet structures, allowing for more efficient coupling reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

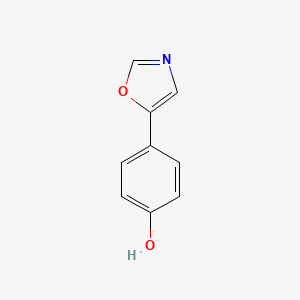
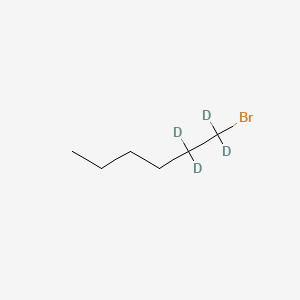
![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)
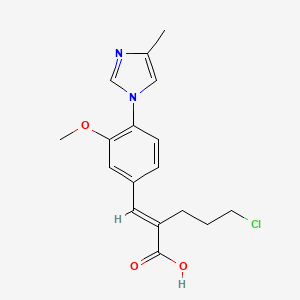
![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)
